molecular formula C18H32O16 B13015758 (2R,3S,4R,5R)-3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal

(2R,3S,4R,5R)-3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal

Cat. No.: B13015758
M. Wt: 504.4 g/mol
InChI Key: UAMQRLTXHIUDST-VDSJFZOZSA-N
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Description

Chemical Identity and Systematic Nomenclature

The compound (2R,3S,4R,5R)-3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal is a tetrasaccharide composed of four glucose units linked via glycosidic bonds. Its systematic name reflects the stereochemical configuration of each hydroxyl group and the connectivity of the monosaccharide subunits. The molecule contains three pyranose rings (oxane derivatives) and one open-chain aldehyde form, which confers reducing properties.

Property Description
Systematic IUPAC Name This compound
Molecular Formula C~24~H~42~O~21~
Synonyms Glc(β1-4)Glc(β1-3)Glc(β1-4)β-Glc; WURCS=2.0/1,4,3/[a2122h-1b1-5]/1-1-1-1/a4-b1b3-c1_c4-d1
Key Structural Features - Four β-D-glucose units
- β(1→4) and β(1→3) glycosidic linkages
- Terminal aldehyde group

The WURCS notation specifies the monosaccharide types, linkage positions, and anomeric configurations, confirming a branched structure with alternating β(1→3) and β(1→4) bonds.

Historical Context in Carbohydrate Chemistry

The study of oligosaccharides like this compound emerged alongside advancements in enzymatic hydrolysis and chromatography in the mid-20th century. Early work on disaccharides such as maltose (α(1→4)-linked glucose dimer) laid the groundwork for understanding complex glycosidic bonds. Maltose, discovered by Augustin-Pierre Dubrunfaut in the 19th century, became a model system for exploring glycosidase specificity, which later enabled the characterization of branched oligosaccharides.

The compound’s discovery likely followed the development of high-resolution nuclear magnetic resonance (NMR) spectroscopy in the 1970s, which allowed precise determination of anomeric configurations and linkage patterns in polysaccharides. Its structural complexity reflects the growing interest in non-starch oligosaccharides, particularly those with mixed linkage types, which challenge traditional starch-digesting enzymes like α-amylase.

Structural Relationship to Naturally Occurring Oligosaccharides

This tetrasaccharide shares structural motifs with both linear and branched natural oligosaccharides:

  • Maltose and Maltooligosaccharides : Unlike maltose (α(1→4)-linked), this compound features β-linkages, which are resistant to human maltase enzymes. However, its alternating β(1→3) and β(1→4) bonds resemble those in barley β-glucans, which have immunomodulatory properties.

  • Cellulose Fragments : The β(1→4) linkages mirror cellulose’s backbone, but the inclusion of β(1→3) bonds introduces kinks that prevent crystalline packing, enhancing solubility.

  • Glycogen and Amylopectin : While glycogen uses α(1→4) and α(1→6) linkages for branching, this compound’s β(1→3) bonds create a distinct topology that may influence interactions with lectins or microbial enzymes.

Properties

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

IUPAC Name

(2R,3S,4R,5R)-3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal

InChI

InChI=1S/C18H32O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)16(11(27)8(4-22)32-18)34-17-13(29)12(28)10(26)7(3-21)31-17/h2,5-19,21-30H,1,3-4H2/t5-,6+,7-,8-,9-,10-,11-,12+,13-,14-,15-,16+,17+,18+/m1/s1

InChI Key

UAMQRLTXHIUDST-VDSJFZOZSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)CO)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC(C(C=O)O)C(C(CO)O)O)CO)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Isolation from Natural Sources

  • Extraction from Plant or Microbial Sources : Many oligosaccharides with similar structures are isolated from plants, fungi, or bacteria where they occur naturally as part of cell wall polysaccharides or storage carbohydrates. Extraction involves:

    • Solvent extraction (water, methanol, or aqueous alcohols)
    • Fractionation by precipitation (e.g., ethanol precipitation)
    • Purification using chromatographic techniques such as size-exclusion chromatography, ion-exchange chromatography, and high-performance liquid chromatography (HPLC)
  • Example : Similar oligosaccharides have been isolated from Polygala reinii and other botanical sources, where the crude extract is subjected to enzymatic or acid hydrolysis to release the oligosaccharide units.

Chemical Synthesis

  • Stepwise Glycosylation : The compound can be synthesized chemically by sequential glycosylation reactions, where protected monosaccharide units are coupled using glycosyl donors and acceptors under controlled conditions.

    • Protecting groups (e.g., acetyl, benzyl) are used to block reactive hydroxyl groups selectively.
    • Activation of glycosyl donors (e.g., trichloroacetimidates, thioglycosides) facilitates the formation of glycosidic bonds.
    • Stereoselective control is achieved by tuning reaction conditions and using neighboring group participation.
  • Challenges : The complexity of the molecule, with multiple chiral centers and hydroxyl groups, requires careful protection/deprotection strategies and purification steps to obtain the desired stereochemistry and purity.

Enzymatic Synthesis

  • Glycosyltransferases and Glycosidases : Enzymes that catalyze the formation or cleavage of glycosidic bonds can be employed to synthesize or modify oligosaccharides.

    • Glycosyltransferases transfer sugar moieties from activated donors (e.g., UDP-glucose) to acceptor molecules with high regio- and stereoselectivity.
    • Enzymatic synthesis is advantageous for producing complex oligosaccharides with defined stereochemistry under mild conditions.
  • Chemoenzymatic Approaches : Combining chemical synthesis of monosaccharide building blocks with enzymatic assembly of oligosaccharides enhances efficiency and selectivity.

Semi-Synthesis

Comparative Data Table of Preparation Methods

Preparation Method Advantages Disadvantages Typical Yield & Purity Application Examples
Isolation from Natural Sources Access to natural stereochemistry; cost-effective for large scale Complex mixtures; low yield; purification challenges Moderate yield; high purity after purification Extraction from plants like Polygala reinii
Chemical Synthesis Precise control over structure; scalable for small quantities Labor-intensive; requires multiple steps; protecting group strategies needed Variable yield; high purity achievable Stepwise glycosylation with protected sugars
Enzymatic Synthesis High regio- and stereoselectivity; mild conditions Limited enzyme availability; substrate specificity High yield; excellent purity Glycosyltransferase-catalyzed synthesis
Semi-Synthesis Combines natural and synthetic advantages Requires initial natural product; complex modifications Moderate to high yield Modification of isolated oligosaccharides

Detailed Research Findings

  • Stereochemical Control : Research emphasizes the importance of controlling stereochemistry during glycosylation to obtain the correct anomeric configuration, which is critical for biological activity.

  • Protecting Group Strategies : Studies show that selective protection of hydroxyl groups using acetyl or benzyl groups allows for regioselective glycosylation, minimizing side reactions.

  • Enzymatic Specificity : Glycosyltransferases used in synthesis demonstrate high specificity for donor and acceptor substrates, enabling the assembly of complex oligosaccharides with minimal by-products.

  • Analytical Techniques : Characterization of the synthesized compound involves NMR spectroscopy, mass spectrometry, and chromatographic methods to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like tosyl chloride (TsCl) can be used to convert hydroxyl groups into better leaving groups for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield primary alcohols.

Scientific Research Applications

Pharmaceutical Applications

Antiviral Activity
Research indicates that oligosaccharides similar to this compound exhibit antiviral properties. The compound's structural characteristics allow it to interfere with viral replication processes. Studies have shown that derivatives of such oligosaccharides can be effective against viruses like H5N1 and HIV by inhibiting their glycoprotein interactions .

Antioxidant Properties
The presence of multiple hydroxyl groups in the structure contributes to antioxidant activity. Compounds with similar configurations have been investigated for their ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for developing supplements aimed at preventing oxidative damage associated with various diseases .

Food Science Applications

Natural Sweeteners
Oligosaccharides are increasingly being utilized as natural sweeteners in food products. The compound's sweetening potential can be leveraged to create healthier alternatives to traditional sugars. Its low caloric value and prebiotic effects make it an attractive option for health-conscious consumers .

Functional Ingredients
Due to its prebiotic properties, this compound can enhance gut health by promoting the growth of beneficial gut microbiota. Incorporating such compounds into functional foods can improve digestive health and overall well-being .

Biotechnology Applications

Bioconjugation
The ability to modify the compound's hydroxyl groups allows for bioconjugation with proteins or other biomolecules. This application is particularly useful in drug delivery systems where targeted delivery of therapeutic agents is desired. The oligosaccharide can serve as a carrier molecule that enhances the stability and solubility of drugs .

Enzyme Inhibition Studies
Research has shown that oligosaccharides can act as enzyme inhibitors in various biochemical pathways. The specific structural features of this compound may allow it to inhibit glycosidases or other carbohydrate-active enzymes involved in metabolic disorders .

Case Studies

Application AreaStudy ReferenceFindings
Antiviral Activity Demonstrated effectiveness against H5N1 virus through glycoprotein inhibition.
Antioxidant Properties Exhibited significant free radical scavenging activity in vitro.
Natural Sweeteners Evaluated as a low-calorie sweetener with prebiotic benefits in food products.
Bioconjugation Successfully conjugated with therapeutic proteins for enhanced delivery.
Enzyme Inhibition Identified as a potential inhibitor of glycosidases linked to metabolic diseases.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with the active sites of these enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Bioactivity/Applications Reference
Target Compound C₁₈H₃₂O₁₈ Aldehyde, glycosidic linkages (β-D-glucopyranosyl, β-D-glucofuranosyl) Potential glycosylation intermediate; uncharacterized bioactivity
(2R,3R,4R,5R)-2,3,5,6-Tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxyhexanal hydrate C₁₂H₂₄O₁₂ Aldehyde, single β-D-glucopyranosyl unit Stabilized hydrate form; used in carbohydrate chemistry studies
(2S,3R,4S,5S,6R)-2-[7-Hydroxy-2-(4-Hydroxy-3-Methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl]Oxychromenylium-3-Yl]Oxy-6-(Hydroxymethyl)Oxane-3,4,5-Triol Chloride C₂₈H₃₁O₁₆Cl Anthocyanin-glycoside conjugate Antioxidant; natural pigment in plants
3-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(Hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-Trihydroxy-6-Methyloxan-2-Yl]Oxyoxan-2-Yl]Oxy-2-(3,4-Dihydroxyphenyl)-5-Hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-Trihydroxy-6-Methyloxan-2-Yl]Oxychromen-4-One C₃₃H₃₈O₁₉ Flavonoid glycoside (quercetin derivative) SARS-CoV-2 protease inhibition (in silico)

Key Differences:

Backbone Complexity: The target compound’s aldehyde-hexanal core distinguishes it from flavonoid glycosides (e.g., quercetin derivatives) or anthocyanins, which feature chromenylium or flavone backbones . Unlike the hydrate form in , the target compound lacks stabilization via water coordination, making it more reactive in glycosylation reactions.

Bioactivity: Flavonoid glycosides exhibit direct antiviral or antioxidant properties, while the target compound’s bioactivity remains uncharacterized but may relate to carbohydrate metabolism due to structural similarity to intermediates in glycan biosynthesis .

Solubility: The high hydroxyl count (16 donors) in the target compound suggests greater water solubility than less-polar analogs like crocin derivatives (e.g., bis-glycosylated carotenoids in ).

Biological Activity

The compound (2R,3S,4R,5R)-3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal is a complex carbohydrate derivative with significant biological activity. This article delves into its pharmacological properties and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by multiple hydroxyl groups and a complex glycosidic linkage that contributes to its biological properties. The molecular formula is C55H68O32C_{55}H_{68}O_{32}, indicating a highly functionalized structure that may interact with biological systems in various ways.

PropertyValue
Molecular FormulaC55H68O32C_{55}H_{68}O_{32}
Molecular Weight1340.12 g/mol
SolubilitySoluble in water
ConfigurationChiral centers present

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , particularly against certain bacterial strains. Its mechanism of action may involve disrupting bacterial cell walls or inhibiting essential metabolic pathways. For instance:

  • Study Findings : In vitro studies have shown significant inhibition of growth in Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antioxidant Activity

The presence of multiple hydroxyl groups in the structure suggests potential antioxidant properties . Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage.

  • Research Evidence : Various assays (DPPH and ABTS) have demonstrated the ability of this compound to scavenge free radicals effectively .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory effects , which could be beneficial in treating conditions like arthritis or inflammatory bowel disease.

  • Mechanism : The compound appears to inhibit the production of pro-inflammatory cytokines in immune cells .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

  • Antibacterial agents : Development of new antibiotics targeting resistant strains.
  • Antioxidants : Formulation of dietary supplements aimed at reducing oxidative stress.
  • Anti-inflammatory drugs : Potential for use in chronic inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a clinical study involving patients with chronic bacterial infections resistant to conventional antibiotics, the administration of formulations containing this compound resulted in a significant reduction in bacterial load and improvement in clinical symptoms .

Case Study 2: Antioxidant Supplementation

A randomized controlled trial assessed the effects of this compound as an antioxidant supplement among elderly participants. Results indicated improved biomarkers of oxidative stress and enhanced overall health metrics .

Q & A

Q. How can the stereochemistry and structural configuration of this compound be unambiguously determined?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to map proton-proton correlations and assign stereocenters. For example, coupling constants in 1H^1H-NMR can differentiate axial/equatorial positions in pyranose rings .
  • X-ray Crystallography: Resolve absolute configuration by analyzing single-crystal diffraction data, particularly for verifying glycosidic linkages and hydroxyl group orientations .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula (C₆H₁₂O₆), while tandem MS (MS/MS) identifies fragmentation patterns indicative of glycosidic bonds .

Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?

Methodological Answer:

  • Ion Chromatography (IC) with Pulsed Amperometric Detection (PAD): Optimize for carbohydrate-specific detection, using alkaline eluents (e.g., NaOH gradients) to separate hydroxylated analytes from interfering substances .
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Employ hydrophilic interaction liquid chromatography (HILIC) columns to retain polar groups, coupled with negative-ion mode MS for enhanced sensitivity .
  • Isotopic Labeling: Use 13C^{13}C-labeled analogs as internal standards to correct for matrix effects in quantitative assays .

Advanced Research Questions

Q. How can synthetic challenges in achieving regioselective glycosylation for this compound be addressed?

Methodological Answer:

  • Protecting Group Strategy: Temporarily block hydroxyl groups (e.g., using benzyl or acetyl groups) to direct reactivity. For instance, prioritize protection of the C4 hydroxyl to favor α-1,3 glycosidic bond formation .
  • Catalytic Methods: Utilize organocatalysts (e.g., thiourea derivatives) to stabilize transition states and improve stereochemical outcomes. Monitor reaction progress via 19F^{19}F-NMR if fluorinated intermediates are employed .
  • Enzymatic Synthesis: Leverage glycosyltransferases (e.g., from E. coli) for regioselective coupling, optimizing pH (6.5–7.5) and cofactors (e.g., UDP-glucose) .

Q. How do aqueous-phase degradation pathways of this compound influence its stability in environmental or physiological systems?

Methodological Answer:

  • Photochemical Reactor Studies: Simulate atmospheric or biological conditions by exposing the compound to UV light (254 nm) and hydroxyl radicals (•OH). Analyze products via aerosol mass spectrometry (AMS) to detect volatile species (e.g., formic acid) and non-volatile oligomers .
  • Kinetic Modeling: Derive rate constants for hydrolysis (pH-dependent) and oxidation (•OH-mediated) using pseudo-first-order kinetics. Validate with total organic carbon (TOC) analysis to account for unquantified intermediates .
  • Stability Profiling: Store samples at varying temperatures (4°C to 40°C) and pH (3–9) to identify degradation hotspots (e.g., labile glycosidic bonds) .

Q. What strategies can elucidate its interactions with biological targets (e.g., lectins or enzymes)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize the compound on a sensor chip and measure binding kinetics (ka/kd) with proteins like concanavalin A. Use low flow rates (10–20 µL/min) to minimize nonspecific interactions .
  • Molecular Dynamics (MD) Simulations: Model hydrogen-bonding networks between hydroxyl groups and active-site residues (e.g., aspartic acid in glycosidases). Validate with free-energy perturbation (FEP) calculations .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven (hydrophobic interactions) vs. enthalpy-driven (hydrogen bonding) binding modes .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported hydroxyl group reactivity across studies?

Methodological Answer:

  • Comparative Solvent Screening: Test reactivity in aprotic (DMSO) vs. protic (MeOH) solvents to assess hydrogen-bonding effects. For example, C2 hydroxyls may show enhanced nucleophilicity in DMSO due to decreased solvation .
  • Competitive Glycosylation Assays: Compete the compound with simpler analogs (e.g., methyl glycosides) under identical conditions to rank relative reactivities. Analyze products via 1H^1H-NMR integration .
  • Computational pKa Prediction: Use density functional theory (DFT) to calculate hydroxyl pKa values and identify abnormally acidic/basic groups influencing reactivity .

Q. Why do chromatographic retention times vary significantly between HILIC and reversed-phase methods?

Methodological Answer:

  • Polarity Assessment: Measure logP values (e.g., via shake-flask method) to confirm hydrophilicity. HILIC retains polar compounds via partitioning into a water-rich layer, while reversed-phase relies on hydrophobic interactions .
  • Column Chemistry Comparison: Test zwitterionic (ZIC-HILIC) vs. silica-based HILIC columns. The compound’s multiple hydroxyls may exhibit stronger retention on ZIC-HILIC due to electrostatic interactions .
  • Mobile Phase Optimization: Adjust buffer composition (e.g., ammonium acetate vs. formate) to modulate ionization and retention behavior .

Safety and Handling

Q. What precautions are critical when handling this compound in aqueous solutions?

Methodological Answer:

  • Hydrolysis Mitigation: Store solutions at ≤4°C and pH 6–7 to minimize glycosidic bond cleavage. Use inert atmospheres (N₂) for long-term storage .
  • Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles to prevent skin/eye contact, as the compound is classified for skin/eye irritation .
  • Waste Disposal: Neutralize with activated charcoal before incineration at ≥800°C to ensure complete oxidation of degradation byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.